

BMS-903452: A Comprehensive Technical Review of its GPR119 Agonist Activity

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Compound of Interest				
Compound Name:	BMS-903452			
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the G-protein coupled receptor 119 (GPR119) agonist, **BMS-903452**. The content herein summarizes its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its evaluation.

Introduction to GPR119 and BMS-903452

G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes mellitus. It is predominantly expressed on pancreatic β -cells and intestinal enteroendocrine L-cells. The activation of GPR119 initiates a dual mechanism of action: the direct stimulation of glucose-dependent insulin secretion from pancreatic β -cells and the promotion of glucagon-like peptide-1 (GLP-1) secretion from the gut. This dual action offers the potential for effective glycemic control with a reduced risk of hypoglycemia.

BMS-903452 is a potent and selective synthetic agonist of GPR119. Its chemical formula is C21H19Cl2FN4O4S and it is identified by the CAS number 1339944-47-6. Preclinical and early clinical studies have investigated its potential as an anti-diabetic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **BMS-903452** from in vitro, preclinical, and clinical studies.



Table 1: In Vitro Activity of BMS-903452

Parameter	Value	Cell Line/Assay Condition
EC50	14 nM	cAMP accumulation assay in cells expressing GPR119

Table 2: Preclinical In Vivo Efficacy of BMS-903452 in Rodent Models

Animal Model	Dose	Route of Administration	Key Findings
db/db mice	0.03 mg/kg/day	Oral	Reduced fasting blood glucose and increased insulin secretion.
db/db mice	Not Specified	Oral	30-40% reduction in glucose excursion during an oral glucose tolerance test (OGTT).
Sprague-Dawley rats	Not Specified	Oral	Synergistically regulated GLP-1 levels when co- administered with a DPP-IV inhibitor.

Table 3: Phase 1 Single Ascending Dose Clinical Trial Data for BMS-903452 in Healthy Volunteers



Dose Range	Key Pharmacokinetic Parameters	Safety and Tolerability	Pharmacodynamic Effects
0.1 mg to 120 mg	Terminal Half-life: 36- 51 hoursExposure (Cmax and AUC): Dose-proportional increase	Safe and well- tolerated at all doses.	No significant increase in total GLP-1 levels was observed in the first 24 hours post-dose.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of **BMS-903452** are provided below.

cAMP Accumulation Assay

This assay is fundamental for determining the in vitro potency of GPR119 agonists.

Objective: To measure the dose-dependent increase in intracellular cyclic adenosine monophosphate (cAMP) in response to **BMS-903452** in cells expressing GPR119.

Materials:

- HEK293 cells stably transfected with human GPR119.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., PBS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
- BMS-903452 stock solution in DMSO.
- Forskolin (positive control).
- cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:



- Cell Seeding: Seed the GPR119-expressing HEK293 cells into 96- or 384-well plates and culture until they reach approximately 80-90% confluency.
- Compound Preparation: Prepare serial dilutions of BMS-903452 in assay buffer. A typical
 concentration range would span from picomolar to micromolar. Prepare a high concentration
 of forskolin as a positive control and a vehicle control (DMSO at the same final concentration
 as the test compound).
- Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
- Incubation: Incubate the plate at 37°C for a specified period, typically 30 minutes, to allow for cAMP production.
- Cell Lysis and cAMP Detection: Lyse the cells according to the cAMP detection kit manufacturer's protocol. Perform the detection of cAMP levels.
- Data Analysis: Plot the cAMP concentration against the logarithm of the BMS-903452 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay assesses the effect of a compound on glucose metabolism.

Objective: To evaluate the ability of **BMS-903452** to improve glucose tolerance in a diabetic mouse model (e.g., db/db mice).

Materials:

- db/db mice (or other relevant diabetic model).
- BMS-903452 formulation for oral gavage.
- Vehicle control.
- Glucose solution (e.g., 2 g/kg).
- Blood glucose meter and test strips.



Oral gavage needles.

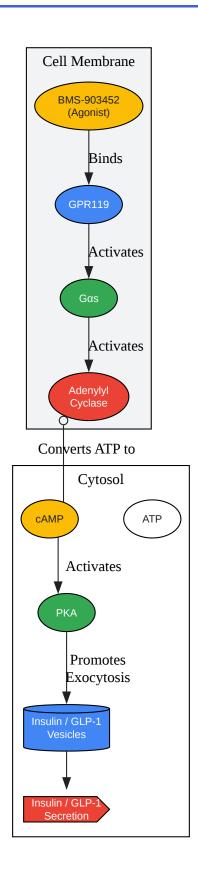
Procedure:

- Acclimation and Fasting: Acclimate the mice to handling and the experimental procedures.
 Prior to the test, fast the mice overnight (approximately 16 hours) with free access to water.
- Compound Administration: Administer **BMS-903452** or vehicle control via oral gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.
- Baseline Blood Glucose: At time 0, measure the baseline blood glucose level from a tail snip.
- Glucose Challenge: Immediately after the baseline blood sample, administer the glucose solution via oral gavage.
- Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.
- Data Analysis: Plot the mean blood glucose concentration at each time point for the treated and vehicle groups. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the glucose AUC in the BMS-903452 treated group compared to the vehicle group indicates improved glucose tolerance.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to **BMS-903452**'s activity and evaluation.

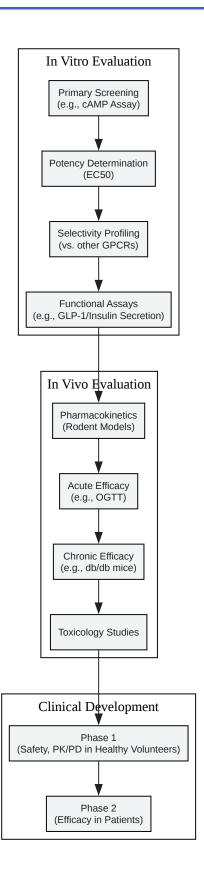




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Caption: GPR119 signaling pathway upon activation by BMS-903452.





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Caption: Experimental workflow for the evaluation of a GPR119 agonist.



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